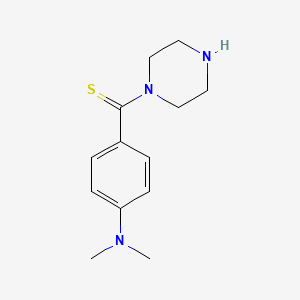

N,N-Dimethyl-4-(piperazin-1-ylcarbonothioyl)aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N,N-Dimethyl-4-(piperazin-1-ylcarbonothioyl)aniline is a chemical compound with the molecular formula C13H19N3S and a molecular weight of 249.38 g/mol . This compound is characterized by the presence of a piperazine ring attached to a dimethylated aniline group through a carbonothioyl linkage. It is primarily used in research and development settings, particularly in the fields of chemistry and pharmaceuticals.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-4-(piperazin-1-ylcarbonothioyl)aniline typically involves the reaction of N,N-dimethylaniline with piperazine and a carbonothioylating agent. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the process may be catalyzed by acids or bases to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

N,N-Dimethyl-4-(piperazin-1-ylcarbonothioyl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonothioyl group to a thiol or other reduced forms.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions often require reagents like nitric acid for nitration or halogens for halogenation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Aplicaciones Científicas De Investigación

N,N-Dimethyl-4-(piperazin-1-ylcarbonothioyl)aniline has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in the study of biological pathways and interactions due to its structural features.

Mecanismo De Acción

The mechanism of action of N,N-Dimethyl-4-(piperazin-1-ylcarbonothioyl)aniline involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, potentially modulating their activity. The carbonothioyl group may also play a role in the compound’s reactivity and interactions with biological molecules .

Comparación Con Compuestos Similares

Similar Compounds

N,N-Dimethyl-4-(piperazin-1-ylmethyl)aniline: This compound has a similar structure but with a methyl group instead of a carbonothioyl group.

N,N-Dimethyl-4-(piperazin-1-yl)aniline: Lacks the carbonothioyl group, making it less reactive in certain chemical reactions.

Uniqueness

N,N-Dimethyl-4-(piperazin-1-ylcarbonothioyl)aniline is unique due to the presence of the carbonothioyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .

Actividad Biológica

N,N-Dimethyl-4-(piperazin-1-ylcarbonothioyl)aniline is a chemical compound with significant potential in biological research and applications. Its unique structure, characterized by the presence of a piperazine ring and a carbonothioyl group, suggests various biological activities that warrant detailed exploration. This article reviews the biological activity of this compound, synthesizing findings from diverse sources.

- Molecular Formula : C13H19N3S

- Molecular Weight : 249.38 g/mol

- CAS Number : 431884-69-4

The biological activity of this compound is largely attributed to its interaction with specific molecular targets within biological systems. The piperazine moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The carbonothioyl group enhances the compound's reactivity, allowing it to participate in biochemical pathways and interactions that are critical for cellular functions.

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of this compound. The compound has been shown to exhibit significant radical scavenging activity, which is crucial for protecting cells from oxidative stress. For instance, in assays measuring DPPH radical scavenging, compounds similar to this compound demonstrated potent antioxidant effects, indicating its potential use in preventing oxidative damage in biological systems .

Enzyme Inhibition

The compound has also been investigated for its inhibitory effects on key enzymes involved in neurodegenerative diseases. Specifically, studies have shown that it can inhibit acetylcholinesterase (AChE) and β-secretase (BACE-1), both of which are implicated in Alzheimer’s disease pathology. The inhibition of these enzymes could lead to decreased levels of amyloid-beta plaques, a hallmark of Alzheimer's disease .

Study 1: Enzyme Inhibition Assays

In a comparative study involving several analogs of this compound, it was found that the compound exhibited an inhibition constant (Ki) value of 0.040 μM against AChE. This suggests a high potency for enzyme inhibition, which could be beneficial in therapeutic applications targeting cognitive decline .

| Compound | AChE Inhibition (Ki) |

|---|---|

| This compound | 0.040 μM |

| Compound 5AI | 0.392 μM |

| Compound 5AB | 1.685 μM |

Study 2: Oxidative Stress Biomarkers

Another investigation focused on the impact of the compound on oxidative stress markers in mouse brain tissue. The results indicated that treatment with this compound significantly reduced malondialdehyde (MDA) levels compared to control groups treated with scopolamine, suggesting its protective role against oxidative damage .

Comparative Analysis with Similar Compounds

This compound can be compared with structurally related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N,N-Dimethyl-4-(piperazin-1-ylmethyl)aniline | Lacks carbonothioyl group | Lower reactivity |

| N,N-Dimethyl-4-(pyren-1-yl)aniline | Different aromatic system | Different pharmacological profile |

The presence of the carbonothioyl group in this compound imparts distinct chemical reactivity and potential biological activity compared to its analogs.

Propiedades

IUPAC Name |

[4-(dimethylamino)phenyl]-piperazin-1-ylmethanethione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3S/c1-15(2)12-5-3-11(4-6-12)13(17)16-9-7-14-8-10-16/h3-6,14H,7-10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MICJKRACZAEWCS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=S)N2CCNCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20355362 |

Source

|

| Record name | [4-(Dimethylamino)phenyl](piperazin-1-yl)methanethione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20355362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

431884-69-4 |

Source

|

| Record name | [4-(Dimethylamino)phenyl](piperazin-1-yl)methanethione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20355362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.